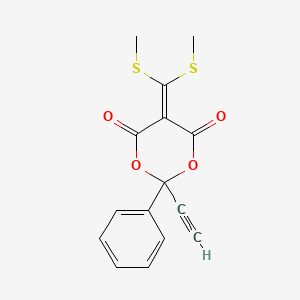
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dioxane ring, ethynyl, and phenyl groups, as well as bis(methylthio)methylene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylthio)methylene group, where nucleophiles replace the methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of new compounds with substituted nucleophiles.
Scientific Research Applications
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The bis(methylthio)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to biological effects. The ethynyl and phenyl groups may also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(Bis(methylthio)methylene)malononitrile: Similar structure with bis(methylthio)methylene group but different core structure.
2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one: Contains a similar bis(methylthio)methylene group and phenyl group but different ring structure.
N-[Bis(methylthio)methylene]glycine methyl ester: Similar bis(methylthio)methylene group but different functional groups and core structure.
Uniqueness
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring, ethynyl, and phenyl groups, along with the bis(methylthio)methylene substituents. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H12O4S2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-[bis(methylsulfanyl)methylidene]-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H12O4S2/c1-4-15(10-8-6-5-7-9-10)18-12(16)11(13(17)19-15)14(20-2)21-3/h1,5-9H,2-3H3 |
InChI Key |
ZVVFAMFSWNIFBR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1C(=O)OC(OC1=O)(C#C)C2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















